

Azithromycin E: A Comprehensive Technical Guide to its Physical and Chemical Properties

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Compound of Interest

Compound Name: **Azithromycin E**

Cat. No.: **B1376122**

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Introduction

Azithromycin E, identified as a significant impurity in the synthesis of the widely-used macrolide antibiotic Azithromycin, is chemically known as 3'-(N,N-didemethyl)azithromycin. Its presence and characterization are crucial for the quality control and regulatory compliance of Azithromycin drug products. This technical guide provides an in-depth overview of the known physical and chemical properties of **Azithromycin E**, including its synthesis and analytical characterization.

Chemical Identity

Identifier	Value
Systematic Name	(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(3-Amino-3,4,6-trideoxy- β -D-xylo-hexopyranosyl)oxy]-13-[(2,6-dideoxy-3-C-methyl-3-O-methyl- α -L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
Common Name	Azithromycin Impurity E
Synonyms	3'-(N,N-didemethyl)azithromycin, Aminoazithromycin
CAS Number	612069-27-9
Molecular Formula	C ₃₆ H ₆₈ N ₂ O ₁₂
Molecular Weight	720.93 g/mol

Physicochemical Properties

The physical and chemical properties of **Azithromycin E** are essential for its isolation, identification, and quantification.

Tabulated Physicochemical Data

Property	Value	Source
Appearance	White to Off-White Solid or Light brown Powder	[1]
Melting Point	>209°C or 195.8-198.3°C	[1]
Boiling Point	Data not available	
Solubility	Soluble in Chloroform, Methanol, DMSO	[1]
pKa	Data not available	

Note: Conflicting data exists for the melting point of **Azithromycin E**, which may be due to different experimental conditions or sample purity. Quantitative solubility data and the pKa value are not readily available in the public domain.

Experimental Protocols

Synthesis of Azithromycin E

Azithromycin E can be synthesized from Azithromycin via a demethylation reaction. A reported method involves the following steps[2]:

- Reaction Setup: Azithromycin is dissolved in a suitable solvent such as tetrahydrofuran.
- Demethylation: A demethylating agent, N-fluorobisbenzenesulfonamide, is added to the solution.
- Reaction Conditions: The reaction mixture is stirred at 30°C for 24 hours. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the content of Azithromycin is less than 1.0%.
- Work-up: The reaction mixture is washed with a 3% sodium bicarbonate solution. The organic layer is separated and evaporated to yield the crude product.
- Purification: The crude **Azithromycin E** is purified by recrystallization from acetone and water to yield a product with a purity of 98% as determined by HPLC.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

The identification and quantification of **Azithromycin E**, particularly in the presence of Azithromycin and other impurities, are typically performed using reverse-phase HPLC with UV detection.[3][4]

- Instrumentation: An Agilent 1100 series HPLC system or equivalent, equipped with a UV detector and a column oven.
- Column: A C18 column (e.g., Phenomenex Synergi™ MAX-RP, 250 x 4.6 mm, 4 μ m) is commonly used.

- Mobile Phase: A gradient elution is employed.
 - Mobile Phase A: 10 mM potassium phosphate monobasic (KH_2PO_4) in water, with the pH adjusted to 7.00.
 - Mobile Phase B: A mixture of methanol and acetonitrile (1:1 v/v).
- Gradient Program: The elution can start with a higher proportion of mobile phase A, gradually increasing the proportion of mobile phase B to elute the impurities and the active pharmaceutical ingredient.
- Column Temperature: 50°C.
- Detection: UV detection is performed at a wavelength of 210 nm.
- Sample Preparation: Samples are typically dissolved in a mixture of a phosphate buffer (pH 7.0) and acetonitrile (35:65 v/v).

This method allows for the effective separation of **Azithromycin E** from other related substances, enabling its accurate quantification for quality control purposes.

Logical Relationships in Azithromycin Synthesis and Impurity Formation

The synthesis of Azithromycin is a multi-step process that can lead to the formation of various impurities, including **Azithromycin E**. Understanding the relationship between the starting materials, intermediates, and final products is crucial for process optimization and impurity control.



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Caption: Synthetic relationship between Erythromycin A, Azithromycin, and its impurities I and E.

Conclusion

This technical guide provides a summary of the currently available information on the physical and chemical properties of **Azithromycin E**. While key identifiers and some physical characteristics have been established, further research is required to determine its quantitative solubility, pKa, and a definitive melting point. The provided synthesis and analytical protocols offer a foundation for researchers and drug development professionals working on the characterization and control of this critical impurity in Azithromycin production.

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